1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol
Description
Properties
CAS No. |
51030-48-9 |
|---|---|
Molecular Formula |
C13H18N2O6 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C13H18N2O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-21H,5H2,(H,14,15) |
InChI Key |
CYKWATZSCQBYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate was prepared using acetic acid as both solvent and catalyst at 55–65°C. Adapting this method, hexane-1,2,3,4,5,6-hexaol could be functionalized as a hexa-carboxylic acid derivative, though steric and electronic challenges may necessitate protective groups for hydroxyl moieties.
Aerobic Oxidative Condensation
A one-pot, two-step aerobic oxidative condensation of benzyl alcohols with o-phenylenediamines offers a green alternative. Using [MIMPs]+Cl−/NaNO2/TEMPO catalytic systems, 2-phenylbenzimidazole was synthesized in 85% yield at 45–55°C. For the target compound, hexane-1,2,3,4,5,6-hexaol might replace benzyl alcohol, though the six hydroxyl groups could destabilize intermediates. Solvent systems like CH3CN/H2O (10:1) may mitigate this by stabilizing polar intermediates.
Functionalization of the Hexane-1,2,3,4,5,6-hexaol Chain
Protection-Deprotection Strategies
Introducing six hydroxyl groups requires sequential protection to avoid undesired side reactions. In the synthesis of oxetane β-amino acid oligomers, tert-butyloxycarbonyl (Boc) and benzyl groups were employed to protect amines and hydroxyls, respectively. For hexane-1,2,3,4,5,6-hexaol, trimethylsilyl (TMS) ethers or acetyl groups could be used, followed by deprotection under mild conditions (e.g., NH4OH/MeOH).
Direct Hydroxylation of Hexane
Transition metal-catalyzed hydroxylation of alkenes offers a route to vicinal diols. However, achieving six hydroxyls on a linear hexane chain remains unprecedented. A potential pathway involves epoxidation of hex-1-ene followed by acid-catalyzed ring-opening with water, though regioselectivity and over-oxidation to ketones or carboxylic acids pose challenges.
Convergent Synthesis Approaches
Coupling Benzimidazole with Hexaol Precursors
A convergent strategy involves synthesizing the benzimidazole and hexaol separately, followed by coupling. For example, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate was coupled with n-hexanol using N,N-carbonyldiimidazole (CDI) in dichloromethane. Adapting this, hexane-1,2,3,4,5,6-hexaol could be activated as a tosylate or mesylate for nucleophilic substitution with a benzimidazole anion.
Multi-Component Reactions
Multi-component reactions (MCRs) streamline synthesis by combining precursors in a single pot. The reaction of anthranilamides with aldehydes in N,N-dimethylacetamide (DMAC) and sodium metabisulfite yielded 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. For the target compound, hexaol-functionalized aldehydes could condense with o-phenylenediamine and a carbonyl source, though the high polarity of the aldehyde may require polar aprotic solvents like DMAC.
Purification and Characterization
Solvent Recrystallization
Purification of benzimidazole derivatives often involves solvent recrystallization. Ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate was purified using ethanol/ethyl acetate, achieving 95.60% purity by HPLC. For the hexaol derivative, mixed solvents like methanol/acetone may enhance solubility and crystal formation.
Chromatographic Techniques
Flash column chromatography with silica gel and eluents such as petroleum ether/ethyl acetate/dichloromethane (20:5:1) effectively purified 2-phenyl-1H-benzo[d]imidazole. Given the polarity of hexaol, hydrophilic interaction chromatography (HILIC) or reversed-phase C18 columns might be necessary.
Spectroscopic Validation
Key characterization data include:
-
PXRD : Distinct diffraction patterns for crystalline phases.
-
IR : O–H stretches (3200–3600 cm⁻¹) and benzimidazole C=N stretches (1600–1650 cm⁻¹).
Challenges and Optimization
Steric and Electronic Effects
The hexaol chain’s steric bulk may hinder cyclization during benzimidazole formation. Electron-withdrawing hydroxyl groups could deactivate intermediates, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2).
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways . The hydroxyl groups may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzimidazole Derivatives
Table 1: Structural Features of Selected Benzimidazole Derivatives
Key Observations :
Key Insights :
- The target compound’s synthesis may require hydroxyl group protection strategies, unlike simpler derivatives formed via condensation (e.g., ).
- High hydroxyl content suggests lower melting points compared to crystalline urea derivatives (e.g., 180–220°C in ) but greater water solubility.
Table 3: Bioactivity of Benzimidazole Derivatives
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by its unique structural features, including a hexane backbone with six hydroxyl groups and a benzimidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its chemical formula is C13H18N2O6, and it exhibits both hydrophilic and hydrophobic characteristics that may influence its interactions with biological systems.
Structural Characteristics
The structural composition of this compound is pivotal in determining its biological activity. The presence of multiple hydroxyl groups enhances its solubility and ability to form hydrogen bonds with various biomolecules. The benzimidazole ring contributes to the compound's reactivity and potential interactions with biological targets.
| Property | Description |
|---|---|
| CAS Number | 20188-65-2 |
| Molecular Formula | C13H18N2O6 |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexaol |
| InChI Key | CYKWATZSCQBYBA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzimidazole ring can bind to various enzymes and receptors involved in critical physiological processes. The hydroxyl groups facilitate hydrogen bonding, which enhances the compound's binding affinity and specificity.
Potential Biological Targets
Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities:
- Neuropharmacological Effects : This compound may modulate gamma-aminobutyric acid type A (GABA_A) receptors, which play a crucial role in inhibitory neurotransmission in the brain.
- Antimicrobial Activity : Benzimidazole derivatives have been shown to possess antimicrobial properties against various pathogens such as Staphylococcus aureus and Candida albicans .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and related compounds. Below are summarized findings from relevant research:
Antimicrobial Activity
A study on benzimidazole derivatives demonstrated their efficacy against bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives were found to be less than 10 µg/mL .
Anticancer Properties
Research into other benzimidazole derivatives has indicated potential anticancer activity through mechanisms involving the inhibition of specific enzymes critical for cancer cell proliferation.
Case Studies
Several case studies illustrate the diverse applications and biological activities of compounds similar to this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzimidazole derivatives:
- Compounds demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria.
- Specific derivatives showed MIC values as low as 3.9 µg/mL against C. albicans and M. smegmatis, indicating strong antifungal properties .
Case Study 2: Neuropharmacological Applications
Research focusing on the modulation of GABA_A receptors revealed that certain benzimidazole derivatives could enhance inhibitory neurotransmission in neuronal cultures. This suggests potential therapeutic applications for anxiety disorders and epilepsy.
Q & A
Q. What are the effective synthetic routes for 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol?
The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their equivalents under acidic conditions. For example, analogous compounds like 2-hydrazinyl-1H-benzo[d]imidazole were synthesized via hydrazine hydrate treatment followed by condensation with aldehydes or ketones . Oxidation of alcohol precursors (e.g., (1H-benzo[d]imidazol-2-yl)methanol) using Ru-based catalysts and hydrogen peroxide at 50°C for 5.5 hours has also been reported for related aldehydes . For the hexaol derivative, polyhydroxylation strategies involving protective group chemistry (e.g., acetyl or benzyl groups) followed by deprotection may be required.
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy : Distinctive signals for aromatic protons (δ 7.1–8.1 ppm for benzimidazole) and hydroxyl groups (broad signals at δ 3.0–5.0 ppm) .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretching) and 1600–1500 cm⁻¹ (C=N/C=C in benzimidazole) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
- Elemental analysis : Deviation within ±0.4% of theoretical values for C, H, and N .
Q. What biological activities have been reported for structurally related benzimidazole derivatives?
Benzimidazole analogs exhibit:
- Antimicrobial activity : Evaluated via MIC assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : Derivatives like 4c and 4k showed inhibition of α-glycosidase and cancer cell lines (e.g., MCF-7) .
- Enzyme inhibition : α-Amylase/α-glucosidase inhibition for antidiabetic applications .
Advanced Research Questions
Q. How does the hexaol substituent influence the compound’s catalytic or bioactive properties?
The six hydroxyl groups may enhance hydrophilicity and metal-chelation capacity, making it suitable for:
- Catalytic applications : Palladium immobilization on hydroxyl-rich supports (e.g., SBA-15) improves recyclability in Suzuki-Miyaura coupling .
- Biological interactions : Hydroxyls facilitate hydrogen bonding with enzyme active sites, as seen in α-glycosidase inhibitors . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerase II .
Q. What strategies resolve contradictions in biological activity data across studies?
- Multi-parametric assays : Combine MIC, IC₅₀, and time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., hexaol vs. methyl or phenyl groups) on bioactivity .
- Validation via orthogonal methods : Confirm enzyme inhibition using both spectrophotometric (e.g., PNPG for α-glucosidase) and fluorometric assays .
Q. How can computational methods optimize the design of derivatives with improved stability?
- DFT calculations : Use B3LYP/6-31G* to predict electronic properties (e.g., HOMO-LUMO gaps) and redox stability .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions .
- Molecular dynamics simulations : Evaluate solvation effects of hydroxyl groups in aqueous environments .
Methodological Considerations
Q. What experimental designs mitigate challenges in synthesizing polyhydroxylated benzimidazoles?
- Protective group strategies : Use acetyl or silyl ethers to prevent undesired oxidation during synthesis .
- Stepwise functionalization : Introduce hydroxyl groups sequentially via epoxidation/hydrolysis or Sharpless asymmetric dihydroxylation .
- Catalyst screening : Test Ru, Pd, or Cu catalysts for regioselective oxidation or coupling reactions .
Q. How are contradictory spectral data (e.g., NMR shifts) reconciled in structural elucidation?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) in DMSO-d₆ or CDCl₃ .
- 2D techniques (COSY, HSQC) : Assign overlapping proton and carbon signals in complex spectra .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
